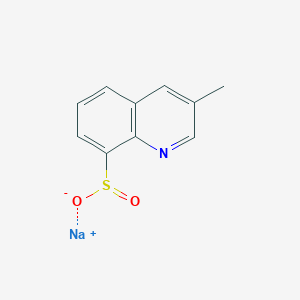

Sodium 3-methylquinoline-8-sulfinate

Description

Significance of Quinoline (B57606) Scaffold in Chemical Sciences

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the architecture of functional molecules. researchgate.net Its rigid structure and the presence of a nitrogen heteroatom endow it with unique electronic properties and the capacity for diverse chemical modifications. researchgate.net This versatility has rendered the quinoline framework a "privileged scaffold" in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds. nih.govchemicalbook.combldpharm.combldpharm.com

Quinoline derivatives have demonstrated a vast spectrum of pharmacological activities, and numerous quinoline-based drugs are currently in clinical use or undergoing investigation for the treatment of various diseases. nih.govchemicalbook.com The ability to functionalize the quinoline ring at multiple positions allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing its interaction with biological targets. researchgate.net

Role of Organosulfur Compounds, Specifically Sulfinates, in Synthetic Methodology

Organosulfur compounds are integral to modern organic synthesis, offering a wide array of transformations. Among these, sulfinates (RSO₂⁻) have emerged as remarkably versatile and practical reagents. nih.gov As salts, they are typically stable, easy to handle, and serve as potent nucleophiles or precursors to highly reactive sulfonyl radicals. nih.govtandfonline.com

Sodium sulfinates are widely employed as sulfonylating agents, enabling the introduction of the SO₂ group into organic molecules. tandfonline.com This is of significant interest as the resulting sulfone moiety is a key structural feature in many pharmaceuticals and agrochemicals. Furthermore, sulfinates are valuable coupling partners in transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-heteroatom bond formation. acs.org Their ability to participate in desulfinative coupling reactions, where the sulfinate group is ultimately extruded as SO₂, provides a powerful method for the formation of new bonds. tandfonline.com The dual reactivity of sulfinates, acting as either nucleophiles or radical precursors, underscores their importance in expanding the toolkit of synthetic chemists. nih.gov

Overview of Sodium 3-Methylquinoline-8-Sulfinate: Chemical Structure and Potential as a Research Target

This compound is an organic salt with the chemical formula C₁₀H₈NNaO₂S. Its structure features a quinoline core, substituted with a methyl group at the 3-position and a sodium sulfinate group at the 8-position. The presence of the methyl group can influence the electronic properties and steric environment of the quinoline ring system. The sulfinate group at the 8-position, in proximity to the ring nitrogen, suggests potential for interesting reactivity and coordination chemistry.

While extensive research on this specific molecule is not widely documented in publicly available literature, its constituent parts suggest it is a compelling target for academic and industrial research. Its CAS number is 1515486-54-0. bldpharm.com

Scope and Objectives of Academic Inquiry into this compound

The primary objective of this article is to present a comprehensive overview of this compound based on available chemical knowledge. This includes a detailed examination of its synthesis, starting from known precursors, and a discussion of its potential chemical properties and reactivity based on the established chemistry of quinolines and sulfinates. The article will also explore hypothetical research applications for this compound, providing a roadmap for future investigations into its utility in catalysis, materials science, and synthetic chemistry. It is important to note that where specific experimental data for the title compound is unavailable, the discussion will be based on established principles and data from closely related analogues.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H8NNaO2S |

|---|---|

Molecular Weight |

229.23 g/mol |

IUPAC Name |

sodium;3-methylquinoline-8-sulfinate |

InChI |

InChI=1S/C10H9NO2S.Na/c1-7-5-8-3-2-4-9(14(12)13)10(8)11-6-7;/h2-6H,1H3,(H,12,13);/q;+1/p-1 |

InChI Key |

QRIPTMYRTBWPHI-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC2=C(C(=CC=C2)S(=O)[O-])N=C1.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for Sodium 3 Methylquinoline 8 Sulfinate and Its Precursors

Strategies for the Preparation of 3-Methylquinoline (B29099) Derivatives

The formation of the 3-methylquinoline scaffold is the foundational step in the synthesis of the target compound. Both historical and modern synthetic methods offer viable routes to this essential building block.

Classical and Contemporary Approaches to Substituted Quinolines

The synthesis of the quinoline (B57606) ring is a well-established area of heterocyclic chemistry, with several classical name reactions providing reliable access to this scaffold. These methods typically involve the condensation and cyclization of anilines with α,β-unsaturated carbonyl compounds or their precursors.

Skraup and Doebner-von Miller Syntheses: The Skraup synthesis involves reacting aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. A related method, the Doebner-von Miller reaction, utilizes α,β-unsaturated aldehydes or ketones. rsc.org For the synthesis of 3-methylquinoline, crotonaldehyde (B89634) (an α,β-unsaturated aldehyde) can be reacted with aniline in the presence of an acid catalyst. rsc.org

Combes Synthesis: This method involves the reaction of an aniline with a β-diketone under acidic conditions. rsc.org

Conrad-Limpach Synthesis: This approach uses the reaction of anilines with β-ketoesters to form 4-hydroxyquinolines. rsc.org

While these classical methods are robust, contemporary approaches often provide milder reaction conditions and greater functional group tolerance. Modern techniques may involve transition metal-catalyzed reactions or one-pot procedures designed for efficiency and high yield. google.comgoogle.com For instance, a one-pot process for preparing quinoline derivatives from anilines and methyl vinyl ketone has been developed using a dual catalyst system of 'silferc' (ferric chloride on silica (B1680970) gel) and anhydrous zinc chloride. google.com

A specific patented method for producing 3-methylquinoline starts with the reaction of aniline and propionic acid to yield N-phenylpropanamide. This intermediate is then cyclized to form 2-chloro-3-methylquinoline, which is subsequently reduced to 3-methylquinoline. google.com

Regioselective Functionalization of the Quinoline Core

Once the quinoline ring is formed, introducing a substituent at a specific position, known as regioselective functionalization, is critical. The target compound requires functionalization at the C8 position. Access to specifically substituted quinolines is of great importance for their application in pharmaceuticals and as ligands in catalysis. mdpi.comnih.gov

Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct and selective functionalization of quinoline derivatives. mdpi.comnih.gov This approach avoids the need for pre-functionalized starting materials, making it an atom- and step-economical process. mdpi.com Various methods have been developed that allow for site-selective functionalization at nearly all positions of the quinoline ring. mdpi.com

Another effective strategy is base-controlled regioselective functionalization. By using specific metal amide bases, such as lithium diisopropylamide (LDA), TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), or TMPZnCl·LiCl, it is possible to selectively deprotonate (metalate) a specific position on the quinoline ring. acs.org The resulting organometallic intermediate can then react with an electrophile to introduce a desired functional group. For example, selective metalation of 4,7-dichloroquinoline (B193633) at the C3 position has been achieved using LDA. acs.org While this example highlights C3 functionalization, the principle can be adapted to target other positions by modifying the substrate and reaction conditions.

Synthesis of 3-Methylquinoline-8-Sulfonyl Chloride as a Key Intermediate

The conversion of 3-methylquinoline to 3-methylquinoline-8-sulfonyl chloride is the pivotal step that introduces the sulfonyl group at the desired C8 position.

Sulfonation and Chlorosulfonation Reactions of 3-Methylquinoline

The direct chlorosulfonation of 3-methylquinoline is a common and effective method for synthesizing the 3-methylquinoline-8-sulfonyl chloride intermediate. google.comgoogle.com This electrophilic aromatic substitution reaction typically involves treating 3-methylquinoline with chlorosulfonic acid (ClSO₃H). google.comgoogle.com The reaction proceeds by introducing a sulfonic acid group (-SO₃H) onto the most reactive position of the quinoline ring, which, in this case, is the C8 position, followed by conversion to the sulfonyl chloride (-SO₂Cl).

Alternative patented methods exist, such as the catalytic cyclization of 2-aminobenzenesulfonic acid with propionaldehyde (B47417) and paraformaldehyde to directly yield 3-methylquinoline-8-sulfonic acid. google.com This sulfonic acid is then converted to the target sulfonyl chloride using a chlorinating agent like bis(trichloromethyl) carbonate (triphosgene). google.com

Optimization of Reaction Conditions and Reagent Stoichiometry

The efficiency and yield of the chlorosulfonation reaction are highly dependent on the reaction conditions. Several patents outline optimized procedures to maximize the output of 3-methylquinoline-8-sulfonyl chloride.

One detailed method involves reacting 3-methylquinoline with chlorosulfonic acid, followed by the addition of a sulfonation auxiliary agent and a chlorinating agent. google.comgoogle.com The reaction mixture is then carefully quenched and purified. Key parameters that are optimized include the reaction temperature, the duration of the reaction, and the molar ratios of the reactants.

For example, 3-methylquinoline can be reacted with chlorosulfonic acid at 25°C, then heated to 120°C for several hours. google.com The use of a sulfonation auxiliary agent, such as sodium chloride or sodium sulfate, can improve the reaction's efficiency. google.comgoogle.com Subsequent treatment with a chlorinating agent like thionyl chloride ensures the complete conversion to the sulfonyl chloride. A high yield of 96% has been reported using this optimized approach. google.com

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Starting Material | 3-Methylquinoline | 3-Methylquinoline |

| Primary Reagent | Chlorosulfonic Acid | Chlorosulfonic Acid |

| Auxiliary Agent | Sodium Chloride | Repone K |

| Reaction Temperature | 135°C, then cooled to 80°C for addition of auxiliary agent | 135°C, then cooled to 80°C for addition of auxiliary agent |

| Work-up Procedure | Cool to 50°C, add Dichloromethane, quench with water, neutralize with NaHCO₃ | Cool to 50°C, add Dichloromethane, quench with water, neutralize with NaHCO₃ |

| Reported Yield | 96% | 93% |

Conversion of 3-Methylquinoline-8-Sulfonyl Chloride to Sodium 3-Methylquinoline-8-Sulfinate

The final step in the synthesis is the conversion of the highly reactive sulfonyl chloride intermediate into the stable sodium sulfinate salt. This transformation is a reduction reaction.

The most common and straightforward method for preparing sodium sulfinates from their corresponding sulfonyl chlorides is through reduction with sodium sulfite (B76179) (Na₂SO₃). nih.gov The reaction is typically carried out in an aqueous medium, often in the presence of a base such as sodium bicarbonate (NaHCO₃), at a moderately elevated temperature (e.g., 70-80°C). nih.gov

General Methods for Sulfonyl Chloride Reduction to Sulfinate Salts

The preparation of sulfinate salts, such as this compound, frequently begins with the corresponding sulfonyl chloride. The reduction of a sulfonyl chloride is a common and effective method for accessing the sulfinate functional group. google.comresearchgate.net Several reducing agents and conditions have been developed for this transformation, offering chemists a range of options depending on the substrate and desired purity. google.comnih.gov

One of the most widely used methods involves the reduction of sulfonyl chlorides with sodium sulfite (Na₂SO₃) in an aqueous medium. google.comnih.gov This reaction is typically carried out in the presence of a base like sodium bicarbonate to maintain a suitable pH. nih.gov The process is straightforward and often provides the desired sodium sulfinate in high yield after recrystallization. nih.gov

Another classical approach employs zinc dust as the reducing agent. google.comnih.gov This method is also effective for converting sulfonyl chlorides to their corresponding sulfinates. nih.gov The reaction is typically performed in an appropriate solvent system to facilitate the reduction. nih.gov

A summary of common reducing agents for the conversion of sulfonyl chlorides to sulfinates is presented in the table below.

| Reducing Agent | Typical Conditions | Reference |

| Sodium Sulfite (Na₂SO₃) | Water, Sodium Bicarbonate, 70-80 °C | google.comnih.gov |

| Zinc (Zn) | Water, Sodium Carbonate | nih.gov |

| Sodium Hydrosulfite (NaHSO₃) | In the presence of a hydrogenphosphate | google.com |

| Triphenylphosphine (PPh₃) | In situ with an amine | acs.orgnih.gov |

These methods provide a reliable foundation for the synthesis of various sulfinate salts, which are valuable intermediates in organic synthesis. acs.org The choice of method often depends on factors such as the scale of the reaction, the nature of the substituents on the aromatic ring, and the availability of reagents.

Reaction Mechanisms of Sulfinate Formation

The formation of a sulfinate salt from a sulfonyl chloride involves a reductive process where the sulfur atom's oxidation state is lowered. When using a reducing agent like sodium sulfite, the mechanism generally involves a nucleophilic attack of the sulfite ion on the electrophilic sulfur atom of the sulfonyl chloride. youtube.comyoutube.com This is followed by the displacement of the chloride ion, which is a good leaving group. youtube.comyoutube.com

In the case of reduction with triphenylphosphine, the reaction proceeds through the formation of a sulfinyl phosphonium (B103445) intermediate. acs.orgnih.gov The sulfonyl chloride reacts with triphenylphosphine, and in the presence of an amine, this intermediate is converted to the corresponding sulfinamide. acs.orgnih.gov This highlights a one-pot procedure to access sulfinamide derivatives directly from sulfonyl chlorides. acs.orgnih.gov

Exploration of Novel and Green Synthetic Pathways for this compound

In recent years, the development of more sustainable and efficient synthetic methods has become a major focus in organic chemistry. rsc.orgresearchgate.net These efforts have led to the exploration of novel strategies for the synthesis of sulfinate salts, including multicomponent reactions, electrochemical synthesis, and advanced catalytic methods. nih.govrsc.orgresearchgate.net These approaches offer potential advantages over classical methods, such as improved atom economy, milder reaction conditions, and reduced waste generation.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, represent a highly efficient synthetic strategy. ua.esua.es While a specific MCR for the direct synthesis of this compound is not prominently described, the principles of MCRs can be applied to construct sulfonylated heterocycles. researchgate.net

For instance, a one-pot, three-component reaction involving an aryl halide, a sulfur dioxide source like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), and an amine can lead to the formation of sulfonamides under palladium catalysis. researchgate.net A similar strategy could potentially be adapted for the synthesis of sulfinates by intercepting the sulfinate intermediate before its reaction with the amine. The use of deep eutectic solvents (DESs) as a sustainable reaction medium has also been explored for the multicomponent synthesis of sulfones from triarylbismuthines and sodium metabisulfite. ua.es

| Reaction Type | Components | Key Features | Reference |

| Aminosulfonylation | Aryl iodide, DABSO, Amine | One-pot, Palladium-catalyzed | researchgate.net |

| Sulfone Synthesis | Triarylbismuthine, Sodium Metabisulfite, Electrophile | Deep Eutectic Solvent, Metal-free potential | ua.es |

| Sulfonamide Synthesis | Triarylbismuthine, Na₂S₂O₅, Nitro compound | Copper-catalyzed, Chemoselective | ua.es |

Electrochemical Synthesis Strategies

Electrochemical synthesis has emerged as a powerful and green tool in modern organic chemistry, often avoiding the need for chemical oxidants or reductants. rsc.orgresearchgate.net The electrochemical generation of sulfonyl radicals from sodium sulfinates has been extensively studied for the formation of various sulfur-containing compounds. rsc.orgresearchgate.net

A notable application is the direct C-H sulfonylation of electron-rich arenes to produce valuable sulfonyl derivatives. nih.gov This has been achieved through electrochemical methods developed by the Waldvogel group. nih.gov Furthermore, an electrochemical approach for the direct sulfonylation of phenols with sodium sulfinates has been developed, providing aryl sulfones in good yields without the need for metals or chemical reagents. nih.gov The synthesis of sulfones from sodium sulfinates and olefins has also been accomplished electrochemically. acs.org

These electrochemical methods offer a promising avenue for the synthesis of complex molecules like this compound, potentially through the direct C-H functionalization of the quinoline ring or by coupling a quinoline halide with a sulfur dioxide source under electrochemical conditions. nih.gov

| Electrochemical Method | Reactants | Product Type | Key Advantages | Reference |

| Aryl Sulfinylation | Aryl Halides, SO₂ | Aryl Sulfinates | Inexpensive Ni-catalyst, Scalable | nih.gov |

| Sulfone Synthesis | Sodium Sulfinates, Olefins | Vinyl, Alkyl, Allyl Sulfones | No additional oxidants or transition metals | acs.org |

| Oxidative Amination | Sodium Sulfinates, Amines | Sulfonamides | NH₄I as redox catalyst and electrolyte | researchgate.net |

| C-H Sulfonylation | Phenols, Sodium Sulfinates | Aryl Sulfones | Metal- and reagent-free | nih.gov |

Metal-Free and Transition-Metal-Catalyzed Sulfonylation Methods

Both metal-free and transition-metal-catalyzed reactions have significantly advanced the field of sulfonylation, providing a diverse toolkit for the synthesis of sulfinates and their derivatives. nih.govrsc.org

Transition-Metal-Catalyzed Methods: Palladium and copper catalysts are frequently employed for the formation of C-S bonds. acs.orgresearchgate.net For example, palladium-catalyzed sulfonylation of aryl boronic acids or aryl halides with a sulfur dioxide surrogate can produce aryl sulfinates. researchgate.net Copper-catalyzed reactions have also been developed for the synthesis of various sulfur compounds, including the coupling of thiols with sulfinates to form thiosulfonates. nih.gov A copper-catalyzed method for preparing masked heteroaryl sulfinates from aryl iodides has also been reported. acs.org

Metal-Free Methods: In parallel, metal-free sulfonylation methods have gained traction due to their cost-effectiveness and reduced environmental impact. nih.gov These reactions often proceed via radical pathways. For instance, the sulfonylation of ethers with sodium sulfinates can be achieved using K₂S₂O₈ as an oxidant in an aqueous medium. nih.gov Molecular iodine has been used to mediate the coupling of amines with sodium sulfinates to form sulfonamides at room temperature. nih.govrsc.org The regioselective sulfonylation of NH-1,2,3-triazoles with sodium sulfinates has also been accomplished using molecular iodine. nih.gov

The synthesis of 2-sulfonyl quinolines has been achieved through the iodine/TBHP-mediated regioselective sulfonylation of quinoline N-oxides with sodium sulfinate salts, representing a relevant metal-free approach for functionalizing the quinoline core. rsc.orgnih.gov

| Catalyst/Reagent | Reactants | Product | Reaction Type | Reference |

| Palladium(II) | Aryl Boronic Acids, SO₂ source | Aryl Sulfinates | Transition-Metal-Catalyzed | researchgate.net |

| Copper(I) | Thiols, Sodium Sulfinates | Thiosulfonates | Transition-Metal-Catalyzed | nih.gov |

| K₂S₂O₈ | Ethers, Sodium Sulfinates | 2-Alkyl/Aryl Sulfonyl Ethers | Metal-Free Radical Sulfonylation | nih.gov |

| Iodine (I₂) | Amines, Sodium Sulfinates | Sulfonamides | Metal-Free Coupling | nih.govrsc.org |

| Iodine/TBHP | Quinoline N-oxides, Sodium Sulfinates | 2-Sulfonyl Quinolines | Metal-Free Deoxygenative Sulfonylation | rsc.orgnih.gov |

These advanced synthetic strategies provide a versatile and powerful platform for the construction of complex molecules like this compound, enabling chemists to choose the most appropriate method based on the specific requirements of the synthesis.

Advanced Characterization and Spectroscopic Elucidation of Sodium 3 Methylquinoline 8 Sulfinate

Structural Analysis via X-ray Crystallography

Although a specific, publicly available crystal structure for Sodium 3-methylquinoline-8-sulfinate is not currently documented in major crystallographic databases, the methodologies of X-ray crystallography and Hirshfeld surface analysis are the definitive tools for such a study.

Single-crystal X-ray diffraction is the premier technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this analysis would reveal critical data regarding its molecular conformation. The key structural parameters that would be determined include:

Bond Lengths and Angles: Precise measurements of the covalent bonds within the 3-methylquinoline (B29099) ring and the sodium sulfinate group. This would include the C-S bond, S-O bond lengths, and the geometry around the sulfur atom.

Planarity of the Quinoline (B57606) Ring: Confirmation of the aromatic system's planarity, which is characteristic of quinoline derivatives.

Coordination of the Sodium Ion: Elucidation of the coordination environment of the Na⁺ ion, detailing its interactions with the oxygen atoms of the sulfinate group and potentially with water molecules if the crystal is a hydrate.

The resulting data would provide an unambiguous depiction of the molecule's stereochemistry and conformation in the solid state.

Understanding how individual molecules of this compound pack together in a crystal lattice is crucial for explaining its macroscopic properties. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov

Generated from a known crystal structure, the Hirshfeld surface provides a map of these interactions. For this compound, this analysis would likely highlight:

Ionic Interactions: Strong electrostatic interactions between the positively charged sodium ion (Na⁺) and the negatively charged oxygen atoms of the sulfinate group ([RSO₂]⁻).

π-π Stacking: Interactions between the aromatic quinoline rings of adjacent molecules, which are significant in the packing of planar aromatic systems.

C-H···O Hydrogen Bonds: Weak hydrogen bonds between the carbon-hydrogen bonds of the quinoline and methyl groups and the oxygen atoms of the sulfinate group.

A two-dimensional "fingerprint plot" derived from the Hirshfeld surface quantifies the relative contribution of each type of intermolecular contact. nih.govrsc.org This allows for a detailed understanding of the forces governing the crystal's stability and structure. For instance, a typical analysis would break down the contributions as percentages, such as H···H, C···H, and O···H contacts. nih.gov

High-Resolution Spectroscopic Techniques for Elucidating Electronic and Vibrational States

Spectroscopic techniques are essential for confirming the structure and understanding the chemical bonding of this compound.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The resulting spectra provide a characteristic fingerprint, allowing for the identification of functional groups.

For this compound, the expected key vibrational bands would include:

Sulfinate Group (SO₂) Vibrations: Strong, characteristic asymmetric and symmetric stretching vibrations for the S-O bonds, typically appearing in the 1000-1250 cm⁻¹ region.

Quinoline Ring Vibrations: Multiple sharp bands corresponding to C=C and C=N stretching within the aromatic ring, generally found between 1400-1650 cm⁻¹. C-H stretching vibrations of the aromatic ring appear above 3000 cm⁻¹.

Methyl Group (CH₃) Vibrations: Symmetric and asymmetric C-H stretching modes around 2850-2960 cm⁻¹ and bending vibrations near 1375-1450 cm⁻¹.

C-S Stretching: A weaker absorption band associated with the carbon-sulfur bond.

This data provides direct evidence for the presence of the key functional moieties within the molecule.

Table 1: Predicted Infrared (IR) and Raman Active Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H (Methyl) | Stretching | 2850 - 2960 | Medium |

| Aromatic C=C / C=N | Ring Stretching | 1400 - 1650 | Strong |

| Sulfinate (S=O) | Asymmetric & Symmetric Stretching | 1000 - 1250 | Very Strong (IR) |

| Aromatic C-H | Out-of-Plane Bending | 750 - 900 | Strong |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a solution. For this compound, ¹H and ¹³C NMR would provide definitive structural confirmation. rsc.org

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton in the molecule. The aromatic protons on the quinoline ring would appear in the downfield region (typically 7.0-9.0 ppm), with their splitting patterns revealing their positions relative to one another. The methyl group protons would appear as a singlet in the upfield region (around 2.5 ppm). chemicalbook.com

¹³C NMR: The carbon NMR spectrum would show a unique signal for each carbon atom. spectrabase.com The carbons of the quinoline ring would resonate in the 120-150 ppm range, while the methyl carbon would be found at a much higher field (around 15-25 ppm). The carbon atom directly bonded to the sulfinate group (C8) would be significantly influenced by the electronegative sulfur and oxygen atoms.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in D₂O

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| H2 | ¹H | ~8.8 | d |

| H4 | ¹H | ~8.2 | s |

| H5, H6, H7 | ¹H | 7.5 - 8.0 | m |

| 3-CH₃ | ¹H | ~2.6 | s |

| Quinoline Carbons | ¹³C | 120 - 150 | - |

| 3-CH₃ | ¹³C | ~20 | - |

High-resolution mass spectrometry (HRMS), such as Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (ESI-FT-ICR MS), is used to determine the exact molecular weight and elemental formula of a compound with extremely high accuracy. pitt.edu

For this compound (C₁₀H₈NNaO₂S), the analysis would proceed as follows:

Molecular Ion Peak: In positive ion mode ESI, the molecule would likely be detected as the sodium adduct of the neutral molecule or by protonation. In negative ion mode, the sulfinate anion (C₁₀H₈NO₂S⁻) would be observed. HRMS would measure the mass-to-charge ratio (m/z) of this ion to several decimal places, allowing for the unambiguous confirmation of its elemental formula.

Fragmentation Analysis (MS/MS): By inducing fragmentation of the molecular ion, the resulting product ions can provide valuable structural information. ubbcluj.ro Predicted fragmentation pathways for the 3-methylquinoline-8-sulfinate anion could include:

Loss of sulfur dioxide (SO₂), a common fragmentation for sulfinates, resulting in a 3-methylquinolinyl anion.

Cleavage of the C-S bond.

Fragmentation of the quinoline ring system itself.

This data confirms the molecular composition and provides corroborating evidence for the structure determined by NMR and X-ray crystallography.

Chromatographic and Separation Science for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for the separation and quantification of this compound from complex matrices, including reaction mixtures and final product formulations. The choice of method is dictated by the compound's physicochemical properties and the analytical objective.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary technique for the analysis of quinoline derivatives. nih.govresearchgate.net The development of a robust HPLC method for this compound would involve the systematic optimization of several key parameters to achieve adequate separation and quantification.

Method Development Parameters:

Stationary Phase: A C18 column is a common choice for the separation of quinoline derivatives due to its hydrophobic nature, which allows for effective retention of the aromatic quinoline ring. researchgate.net Columns with different particle sizes and lengths can be evaluated to optimize resolution and analysis time. For instance, a Prominence C18 column (5 µm, 4.6 x 150 mm) has been used for similar compounds. researchgate.net

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier. The selection of the organic solvent (e.g., acetonitrile (B52724) or methanol) and its proportion in the mobile phase is critical for controlling the retention time of the analyte. researchgate.netresearchgate.net A gradient elution, where the composition of the mobile phase is changed over time, can be employed to effectively separate compounds with a wide range of polarities. ird.fr The pH of the aqueous buffer is another important factor, as it can influence the ionization state of the sulfinate group and, consequently, its retention behavior.

Detection: A Diode Array Detector (DAD) or a UV-Vis detector is commonly used for the detection of quinoline derivatives, which typically exhibit strong UV absorbance. The detection wavelength would be selected based on the UV spectrum of this compound to ensure maximum sensitivity. For related compounds, detection wavelengths around 254 nm have been utilized. researchgate.net

Flow Rate and Temperature: The flow rate of the mobile phase and the column temperature are adjusted to optimize peak shape and resolution. A typical flow rate is around 1.0 mL/min. nih.gov

Illustrative HPLC Method Parameters:

| Parameter | Example Condition | Rationale |

| Column | C18, 5 µm, 4.6 x 150 mm | Provides good retention and resolution for aromatic compounds. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Formic acid helps to control the pH and improve peak shape. Acetonitrile is a common organic modifier. |

| Gradient | 5% B to 95% B over 20 min | Allows for the separation of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temp. | 30 °C | Provides reproducible retention times. |

| Detection | DAD at 254 nm | Quinoline derivatives typically absorb in this UV region. |

While this compound itself is a non-volatile salt, Gas Chromatography (GC) can be employed for the analysis of any volatile impurities or for the analysis of the compound after a suitable derivatization step. Derivatization would be necessary to convert the non-volatile sulfinate salt into a thermally stable and volatile derivative suitable for GC analysis.

Potential GC applications include:

Analysis of Starting Materials: To check the purity of volatile starting materials used in the synthesis of this compound, such as 3-methylquinoline.

Detection of Volatile Byproducts: To identify and quantify any volatile side products formed during the synthesis.

Derivatization for Analysis: A potential, though less common, approach would be to derivatize the sulfinate group to a more volatile species. However, this adds complexity to the sample preparation.

A typical GC-MS method for the analysis of quinoline derivatives might involve the following conditions:

| Parameter | Example Condition | Rationale |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | A common, non-polar column suitable for a wide range of analytes. |

| Inlet Temperature | 250 °C | Ensures complete volatilization of the analytes. |

| Oven Program | 50 °C (1 min), then to 280 °C at 10 °C/min | A temperature ramp allows for the separation of compounds with different boiling points. |

| Carrier Gas | Helium at 1.0 mL/min | An inert carrier gas commonly used in GC. |

| Detector | Mass Spectrometer (MS) | Provides both quantification and structural information for identification. |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This makes it an ideal tool for the analysis of this compound in complex mixtures, such as reaction monitoring samples or in the presence of impurities. nih.gov

Advantages of LC-MS:

High Sensitivity and Selectivity: LC-MS can detect and quantify the target compound at very low concentrations, even in the presence of co-eluting impurities. nih.gov

Structural Information: The mass spectrometer provides the molecular weight of the compound and, through fragmentation analysis (MS/MS), can yield structural information that is invaluable for the identification of unknown impurities or degradation products. researchgate.net

Direct Analysis: As this compound is a salt, it is readily amenable to analysis by electrospray ionization (ESI), a common ionization source in LC-MS.

An LC-MS method for this compound would likely utilize an ESI source in negative ion mode to detect the [M-H]⁻ ion of the corresponding sulfinic acid or related anionic species. nih.gov The LC conditions would be similar to those developed for HPLC analysis.

Exemplary LC-MS Parameters:

| Parameter | Example Condition | Rationale |

| LC System | UHPLC with C18 column | Provides high-resolution separation. |

| Mobile Phase | As per HPLC method | Optimized for chromatographic separation. |

| Ionization Source | Electrospray Ionization (ESI) | Suitable for polar and ionic compounds. |

| Polarity | Negative Ion Mode | To detect the deprotonated molecule of the sulfinic acid. |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) | Provides high mass accuracy for confident identification. |

| Scan Mode | Full Scan and Product Ion Scan (MS/MS) | To obtain molecular weight and structural information. |

Computational and Theoretical Investigations of Sodium 3 Methylquinoline 8 Sulfinate

Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of a molecule. These studies provide a static, ground-state picture of the molecule, offering deep insights into its structure and inherent reactivity.

Electronic Structure and Bonding Analysis

A DFT analysis of Sodium 3-methylquinoline-8-sulfinate would yield precise information on its electronic structure. This includes the spatial distribution of electrons and the nature of the chemical bonds within the molecule. Key parameters that would be determined include:

Optimized Molecular Geometry: The precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

Atomic Charges: Calculation of the partial charges on each atom, which is crucial for understanding electrostatic interactions and the polarity of the molecule.

Bond Order Analysis: This would quantify the nature of the chemical bonds (single, double, triple), providing insight into the delocalization of electrons within the quinoline (B57606) ring system and the sulfinate group.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for 3-Methylquinoline-8-sulfinate Anion

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C-S | Value in Å |

| S-O1 | Value in Å | |

| S-O2 | Value in Å | |

| C(ring)-N | Value in Å | |

| Bond Angles | O1-S-O2 | Value in ° |

| C-S-O1 | Value in ° | |

| C(ring)-C(ring)-N | Value in ° | |

| Dihedral Angles | C-C-C-N | Value in ° |

Note: This table is illustrative. Actual values would be derived from DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. nih.gov It is an invaluable tool for identifying the electrophilic and nucleophilic sites within a molecule. nih.govmdpi.com For this compound, an MEP map would likely reveal:

Negative Potential Regions (Red/Yellow): These areas, rich in electrons, would be concentrated around the sulfinate oxygen atoms and the nitrogen atom of the quinoline ring. These are the most probable sites for electrophilic attack.

Positive Potential Regions (Blue): These electron-deficient areas would likely be found around the hydrogen atoms of the methyl group and the quinoline ring, indicating sites susceptible to nucleophilic attack.

This visual representation of charge distribution is fundamental for predicting how the molecule will interact with other charged or polar species. researchgate.net

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgnih.gov The energy and spatial distribution of these orbitals are critical. researchgate.net

HOMO (Highest Occupied Molecular Orbital): Represents the orbital from which an electron is most likely to be donated. The location of the HOMO would indicate the primary nucleophilic center of the molecule. For the 3-methylquinoline-8-sulfinate anion, the HOMO is expected to be localized primarily on the sulfinate group, particularly the oxygen atoms.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the orbital to which an electron is most likely to be accepted. The LUMO's location points to the primary electrophilic center. In this molecule, the LUMO would likely be distributed across the aromatic quinoline ring system.

The HOMO-LUMO energy gap is a crucial parameter derived from FMO analysis. A smaller gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Data for 3-Methylquinoline-8-sulfinate Anion

| Parameter | Energy (eV) |

| HOMO Energy | Calculated Value |

| LUMO Energy | Calculated Value |

| HOMO-LUMO Gap | Calculated Value |

Note: This table is illustrative. Actual values would be derived from DFT calculations.

Molecular Dynamics (MD) and Conformational Analysis

While QM and DFT provide a static view, Molecular Dynamics (MD) simulations offer a dynamic perspective, modeling the movement of atoms and molecules over time. mdpi.com This approach is essential for understanding the molecule's behavior in a more realistic, dynamic environment.

Conformational Landscapes and Preferred Geometries

MD simulations can explore the conformational landscape of this compound. This involves identifying the different spatial arrangements (conformers) the molecule can adopt and their relative energies. For a relatively rigid structure like this, the primary conformational flexibility would involve the rotation around the C-S bond. An MD simulation would reveal:

The most stable (lowest energy) conformation of the sulfinate group relative to the quinoline ring.

The energy barriers to rotation between different conformations.

The population of different conformers at a given temperature.

Intermolecular Interactions and Solvent Effects

MD simulations are particularly powerful for studying how a molecule interacts with its surroundings, such as solvent molecules or other ions. For this compound, an MD simulation in a solvent like water would provide detailed insights into:

Solvation Shell Structure: How water molecules arrange themselves around the sodium cation and the 3-methylquinoline-8-sulfinate anion. This includes determining the average number of water molecules in the first solvation shell and their orientation.

Hydrogen Bonding: The formation and dynamics of hydrogen bonds between the sulfinate oxygen atoms and water molecules.

Ion Pairing: The simulation would characterize the interaction between the sodium cation and the sulfinate anion, determining whether they exist as a tight ion pair, a solvent-separated ion pair, or as fully dissociated ions in solution.

These dynamic simulations are crucial for bridging the gap between theoretical calculations and real-world chemical behavior.

Reaction Mechanism Modeling and Kinetic Studies

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms involved in the synthesis and transformation of organic compounds like this compound. Through detailed modeling, chemists can gain insights into reaction kinetics, identify key intermediates, and understand the energetic landscape of chemical processes.

The synthesis of this compound can be computationally modeled to understand its formation. A common synthetic route involves the reduction of the corresponding 3-methylquinoline-8-sulfonyl chloride. Another plausible pathway that can be simulated is the reaction of a lithiated or Grignard derivative of 3-methylquinoline (B29099) with a sulfur dioxide source, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), which generates a metal sulfinate intermediate. acs.org

Density Functional Theory (DFT) is a primary method used for these simulations. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31+G(d,p)), researchers can model the geometric structures and electronic properties of reactants, intermediates, products, and transition states. nih.gov

For instance, the simulation of the reduction of 3-methylquinoline-8-sulfonyl chloride would involve modeling the starting material, the reducing agent (e.g., sodium sulfite), and the solvent environment, often using a polarizable continuum model (PCM) to account for solvent effects. The simulation would track the geometric changes as the sulfonyl chloride group (-SO₂Cl) is converted to the sulfinate salt (-SO₂Na). The proposed pathway involves the nucleophilic attack of the sulfite (B76179) on the sulfonyl chloride, followed by the displacement of the chloride ion.

Table 1: Simulated Reaction Pathway for the Formation of this compound via Reduction

| Step | Reactants | Intermediate/Transition State | Product | Computational Method |

| 1 | 3-Methylquinoline-8-sulfonyl chloride, Sodium Sulfite (Na₂SO₃) | Nucleophilic attack of sulfite on sulfur center (TS1) | Tetrahedral intermediate | DFT (B3LYP/6-31G) |

| 2 | Tetrahedral intermediate | Chloride ion elimination (TS2) | 3-Methylquinoline-8-sulfinate anion, SO₃, Cl⁻ | DFT (B3LYP/6-31G) |

| 3 | 3-Methylquinoline-8-sulfinate anion, Sodium ion (Na⁺) | Ion-pair formation | This compound | DFT (B3LYP/6-31G*) |

Note: This table is illustrative, based on established computational methodologies for similar reactions.

A critical aspect of reaction mechanism modeling is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its structure provides crucial insights into the bond-forming and bond-breaking processes. Computationally, a transition state is located as a first-order saddle point on the potential energy surface. Its identity is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

For the synthesis of this compound, each step in the proposed reaction mechanism would have an associated transition state. For example, in the reduction of the sulfonyl chloride, the transition state for the initial nucleophilic attack would feature a partially formed sulfur-sulfite bond and a partially elongated sulfur-chlorine bond. The energy difference between the reactants and the transition state defines the activation energy barrier (ΔE‡). This barrier is a key determinant of the reaction rate; a lower energy barrier corresponds to a faster reaction.

Theoretical studies on the oxidation of quinoline have successfully used DFT to locate transition state structures and have confirmed them by identifying a single imaginary negative frequency. nih.gov Similar methods would be applied to the reactions of 3-methylquinoline-8-sulfinate. The energy barrier for a given step is calculated as the difference in the total energy of the transition state and the preceding reactant or intermediate.

Table 2: Hypothetical Energy Profile for a Key Reaction Step

| Species | Relative Energy (kcal/mol) | Imaginary Frequencies |

| Reactants | 0.0 | 0 |

| Transition State (TS1) | +22.5 | 1 (-155 cm⁻¹) |

| Intermediate | +5.2 | 0 |

| Transition State (TS2) | +15.8 | 1 (-210 cm⁻¹) |

| Products | -10.3 | 0 |

Note: This data is hypothetical and serves to illustrate the typical outputs of a transition state analysis.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are extensively used to predict spectroscopic properties, which aids in the structural characterization of newly synthesized compounds. These predictions provide a valuable comparison point for experimental data.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is the standard for such predictions.

The process involves first optimizing the molecular geometry of this compound. Subsequently, the magnetic shielding tensors are calculated for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For this compound, the predicted shifts would be compared to experimental data for validation. The presence of the electron-withdrawing sulfinate group at the C8 position and the methyl group at the C3 position would significantly influence the chemical shifts of the quinoline ring protons and carbons compared to unsubstituted quinoline or 3-methylquinoline. publish.csiro.au For instance, the protons and carbons near the C8-sulfinate group would be expected to show notable downfield shifts.

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts for the 3-Methylquinoline Moiety

| Carbon Atom | Predicted δ (ppm) (Illustrative) | Experimental δ (ppm) for 3-Methylquinoline publish.csiro.au |

| C2 | 153.1 | 152.2 |

| C3 | 135.5 | 134.3 |

| C4 | 130.2 | 128.8 |

| C4a | 128.9 | 127.5 |

| C5 | 127.8 | 128.8 |

| C6 | 126.5 | 126.3 |

| C7 | 129.5 | 128.8 |

| C8 | 145.0 (Deshielded by -SO₂Na) | 126.3 |

| C8a | 148.2 | 146.9 |

| 3-CH₃ | 19.5 | 18.6 |

Note: Predicted values are illustrative, demonstrating the expected influence of the C8-sulfinate group. Experimental values are for the related compound 3-methylquinoline for comparison.

Vibrational Frequencies: Infrared (IR) spectroscopy identifies functional groups in a molecule by their characteristic vibrational frequencies. Computational frequency calculations, performed after geometry optimization, can predict the entire IR spectrum. These calculations determine the normal modes of vibration and their corresponding frequencies and intensities.

For this compound, key predicted vibrational frequencies would include the symmetric and asymmetric stretching modes of the S-O bonds in the sulfinate group, typically found in the 1000-1100 cm⁻¹ region. Other significant vibrations would be the C-H stretching of the aromatic ring and the methyl group, and the characteristic C=C and C=N stretching vibrations of the quinoline skeleton. Calculated frequencies are often systematically scaled by a small factor (e.g., 0.96-0.98) to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental spectra. nih.gov

Table 4: Selected Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled, Illustrative) | Expected Intensity |

| Aromatic C-H Stretch | 3050-3150 | Medium |

| Methyl C-H Stretch | 2950-3000 | Medium |

| Quinoline Ring (C=C, C=N) Stretch | 1500-1650 | Strong |

| S=O Asymmetric Stretch | ~1085 | Strong |

| S=O Symmetric Stretch | ~1040 | Strong |

| C-S Stretch | ~700 | Medium |

Note: This table presents illustrative data based on known frequency ranges for the specified functional groups.

Research and Applications

Potential as a Building Block in Organic Synthesis

The primary and most immediate application of this compound is as a versatile building block in organic synthesis. Its ability to serve as a precursor to a variety of other functional groups makes it a valuable intermediate.

Synthesis of Novel Sulfonamides: The sulfinate could be converted to the corresponding sulfonyl chloride, which can then be reacted with various amines to generate a library of novel 3-methylquinoline-8-sulfonamides. Quinoline (B57606) sulfonamides are known to possess a range of biological activities. benthamdirect.comnih.gov

Access to Diverse Sulfones: Through S-alkylation or arylation reactions, a wide array of sulfones bearing the 3-methylquinoline (B29099) scaffold can be synthesized.

Hypothetical Applications in Catalysis and Materials Science

The structure of this compound also suggests potential applications in the fields of catalysis and materials science.

Ligand Synthesis: The quinoline nitrogen and the sulfinate group could potentially act as a bidentate ligand for various transition metals. The resulting metal complexes could be investigated for their catalytic activity in a range of organic transformations.

Functional Materials: The rigid, aromatic structure of the quinoline core, combined with the polar sulfinate group, could be incorporated into polymers or other materials to impart specific properties, such as thermal stability or fluorescence.

Applications in Advanced Materials Science and Synthetic Reagent Chemistry Non Biological Focus

Role in Functional Materials Development

The quinoline (B57606) scaffold is a privileged structure in materials science, primarily due to its electron-accepting nature, rigid planar structure, and photoluminescent properties. researchgate.net These characteristics make quinoline derivatives, including sulfinate-functionalized variants, attractive candidates for a range of functional materials.

Quinoline Derivatives in Organic Light-Emitting Diodes (OLEDs) and Transistors

Quinoline derivatives are well-established as effective materials for the emissive and electron-transporting layers in Organic Light-Emitting Diodes (OLEDs). nih.govresearchgate.net Their inherent luminescence, particularly in the blue spectrum, is a highly desirable characteristic for developing full-color displays. researchgate.netresearchgate.net

One of the most widely utilized electroluminescent materials in OLEDs is Tris-(8-hydroxyquinoline) aluminum (Alq3), which is celebrated for its stability and excellent luminescence properties. researchgate.net Research into other derivatives continues to yield materials with improved performance. For instance, the synthesized blue-emitting material 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ) has demonstrated promising electron-transporting and emitting properties with enhanced hydrolytic stability. uconn.edu An OLED device incorporating DMeOBQ as the electron-transporting and blue-emitting material exhibited a low turn-on voltage of 2.8 eV and a bright blue emission. researchgate.netuconn.edu The performance of such quinoline-based materials underscores their importance in the advancement of organic electronics. nih.govresearchgate.net

Table 1: Performance of Selected Quinoline-Based Materials in OLEDs

| Compound | Role in OLED | Key Performance Metric | Reference |

|---|---|---|---|

| Tris-(8-hydroxyquinoline) aluminum (Alq3) | Electroluminescent Material | Good stability and luminescence properties | researchgate.net |

| 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ) | Electron Transporting & Blue Emitting Material | Low turn-on voltage (2.8 eV), Peak emission at 425 nm | researchgate.netuconn.edu |

Applications in Photovoltaic Cells and Energy Conversion Systems

In the quest for efficient third-generation photovoltaic technologies, quinoline derivatives have emerged as popular compounds for application in polymer solar cells and dye-sensitized solar cells (DSSCs). nih.govresearchgate.net Their utility stems from their favorable electronic properties, including absorption spectra and energy levels, which can be tuned through chemical modification. nih.govresearchgate.net

Research has demonstrated that modifying the auxiliary acceptor in these quinoline-based dyes can significantly enhance photovoltaic performance. For example, in a study of three dyes (BIM1, BIM2, and BIM3) with different auxiliary acceptors, the dye BIM2, which contains benzothiadiazole, exhibited the highest power conversion efficiency. researchgate.net

Table 2: Photovoltaic Performance of Quinoline-Based D-A-π-A Dyes

| Dye | Auxiliary Acceptor | Short-Circuit Current Density (Jsc) | Open-Circuit Voltage (Voc) | Power Conversion Efficiency (η) | Reference |

|---|---|---|---|---|---|

| BIM2 | Benzothiadiazole (BTD) | 11.53 mA cm⁻² | 0.627 V | 5.21% | researchgate.net |

Integration into Dyes and Smart Materials

Beyond energy applications, the quinoline nucleus is a core component in various dyes and functional "smart" materials. researchgate.net The unique photophysical properties of quinoline derivatives, which can be altered by environmental stimuli, make them suitable for developing sensors and responsive systems. researchgate.net For instance, quinoline Schiff bases have been investigated as fluorimetric pH sensors. researchgate.net The protonation or deprotonation of heteroatoms in these molecules in response to pH changes leads to detectable shifts in their absorption and emission characteristics. researchgate.net Furthermore, certain quinoline-based polymers containing azomethine fragments have shown potential for use in optical data storage devices, demonstrating the versatility of this chemical class in the creation of advanced, responsive materials. researchgate.net

Utilization as a Reagent in Organic Transformations

Sodium sulfinates, including Sodium 3-methylquinoline-8-sulfinate, are recognized as stable, easy-to-handle, and versatile building blocks in organic synthesis. nih.govnih.gov They can function as sulfonylating, sulfenylating, or sulfinylating agents depending on the reaction conditions, making them powerful tools for constructing complex organosulfur compounds. nih.govrsc.org

As a Sulfonyl Source in C-H Activation Reactions

A significant application of sodium quinoline sulfinates is their use as a sulfonyl source in direct C–H functionalization reactions. This approach is highly efficient as it avoids the pre-functionalization of substrates, reducing the number of synthetic steps. rsc.org Various methods have been developed for the direct sulfonylation of quinoline rings using sodium sulfinates.

Research has described an efficient, transition-metal-free procedure for the direct sulfonylation of 2-methylquinolines using sodium sulfinates, affording 2-sulfolmethyl quinolines, which are valuable in medicinal chemistry. rsc.orgnih.gov Other studies have shown that quinoline N-oxides can react with sodium sulfinates to produce 2-sulfonylquinolines under metal-free conditions or through copper-catalyzed deoxygenative C2-sulfonylation. nih.govresearchgate.netacs.org The regioselectivity of these reactions can be directed to other positions as well; for example, the C5–H sulfonylation of 8-aminoquinolines has been successfully achieved, leveraging the 8-amino group as a directing auxiliary. researchgate.net

Table 3: Examples of C-H Sulfonylation Reactions Using Quinoline Substrates and Sulfinate Reagents

| Substrate | Reagent | Position of Sulfonylation | Key Conditions | Reference |

|---|---|---|---|---|

| 2-Methylquinolines | Sodium Sulfinates | Methyl group (benzylic C-H) | KI mediated, transition-metal free | rsc.orgnih.gov |

| Quinoline N-oxide | Sodium Sulfinate | C2-position | Metal-free, dual radical coupling | nih.gov |

| Quinoline N-oxides | Sodium Sulfinate | C2-position | Cu-catalyzed, deoxygenative | acs.org |

| 8-Aminoquinolines | Sodium Sulfinates | C5-position | Directing-group assisted | researchgate.net |

Applications in Multicomponent Reactions for Complex Molecular Architectures

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are a cornerstone of efficient and sustainable chemistry. Sodium sulfinates have proven to be valuable participants in such reactions. rsc.org The use of one-pot multicomponent synthesis is a recognized strategy for producing diverse and effective quinoline derivatives. nih.gov

An example of this is an iron-catalyzed three-component oxidative coupling of sodium sulfinates, methyl ketones, and dimethylacetamide (acting as a C1 source) to generate β-acyl allylic sulfones. rsc.org In a related process, the synthesis of sulfones has been achieved through a multicomponent reaction involving triarylbismuthines and sodium metabisulfite, where an aryl sulfinate salt is formed as a key intermediate. ua.es These methodologies highlight the utility of sulfinate salts in constructing intricate molecular frameworks that would otherwise require lengthy, multi-step synthetic sequences.

Use as a Leaving Group in Synthetic Pathways

In organic synthesis, the efficiency of a reaction can be significantly influenced by the nature of the leaving group, which is a molecular fragment that departs with a pair of electrons. A good leaving group is typically a weak base, as this stability allows it to be readily displaced by a nucleophile. masterorganicchemistry.comlibretexts.org The sulfinate group (RSO₂⁻) of this compound is the conjugate base of the corresponding sulfinic acid. The acidity of arenesulfinic acids makes their conjugate bases relatively stable and thus competent leaving groups under certain reaction conditions.

While direct examples specifically detailing this compound as a leaving group are not extensively documented in readily available literature, the principle is based on the broader reactivity of sulfinates. Arenesulfinates can be displaced in nucleophilic substitution reactions. For instance, in the context of palladium-catalyzed cross-coupling reactions, the sulfinate group itself can be displaced, demonstrating its capacity to act as a leaving group in desulfinylative cross-coupling processes. nih.gov This reactivity allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the position previously occupied by the sulfinate.

The stability of the resulting 3-methylquinoline-8-sulfinate anion would be a key factor in its efficacy as a leaving group. The electron-withdrawing nature of the quinoline ring system can help to stabilize the negative charge on the sulfinate group, making it a more favorable leaving group compared to aliphatic sulfinates. This is analogous to how toluenesulfonate (B8598656) (a common leaving group) is stabilized by the phenyl ring. libretexts.org

Catalytic Applications

The structural features of this compound also suggest its potential in the realm of catalysis, both in homogeneous and heterogeneous systems.

As a Ligand in Homogeneous Catalysis

In homogeneous catalysis, metal complexes containing organic ligands are used to accelerate chemical reactions. The 3-methylquinoline-8-sulfinate moiety possesses potential coordination sites for metal centers. The nitrogen atom of the quinoline ring and the oxygen atoms of the sulfinate group can act as Lewis basic sites, allowing the molecule to function as a bidentate or even a tridentate ligand.

Quinoline derivatives are widely used as ligands in catalysis. For example, quinoline-based Schiff bases and 8-quinolylsulfimides have been shown to be effective ligands in various catalytic reactions. nih.gov Specifically, 8-quinolylsulfimides, which are structurally related to the sulfinate, have been proven to be promising bidentate ligands in palladium(II)-catalyzed allylic alkylation. nih.gov This suggests that this compound could similarly chelate to a metal center, influencing its catalytic activity and selectivity. The steric and electronic properties of the 3-methylquinoline-8-sulfinate ligand, such as the steric hindrance provided by the methyl group and the electronic effects of the sulfinate, could be tuned to optimize catalytic performance for specific reactions.

Quinoline-appended antimony(III) ligands have been synthesized and used to form platinum(II)-antimony(III) complexes, demonstrating the utility of the quinoline scaffold in creating multimetallic catalytic systems. nih.gov

Precursor for Heterogeneous Catalysts

Heterogeneous catalysts are materials that are in a different phase from the reactants, often a solid catalyst in a liquid or gas phase reaction. These are advantageous for ease of separation and catalyst recycling. Quinoline derivatives and sulfonic acid-functionalized materials have been utilized in the development of heterogeneous catalysts.

Materials functionalized with sulfonic acid groups are known to be effective solid acid catalysts for various organic transformations, including the synthesis of quinolines themselves. nih.govcapes.gov.br For example, silica-supported sulfonic acid has been used as a recyclable catalyst for the Friedländer annulation to produce polysubstituted quinolines. capes.gov.br

This compound can be considered a precursor to such catalytic materials. The sulfinate can be oxidized to a sulfonic acid group. This 3-methylquinoline-8-sulfonic acid could then be immobilized on a solid support, such as silica (B1680970) or a polymer, to create a heterogeneous acid catalyst. nih.gov The presence of the quinoline moiety could influence the catalyst's properties, such as its surface acidity and interaction with substrates. For instance, zeolite-based catalysts have been employed for the synthesis of quinoline compounds from aniline (B41778) and alcohols. rsc.org A quinoline-functionalized solid support could offer unique catalytic activity due to the combined properties of the acidic sulfonic acid group and the basic nitrogen of the quinoline ring.

Future Research Directions and Emerging Challenges

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of Sodium 3-methylquinoline-8-sulfinate will likely focus on improving efficiency, reducing environmental impact, and increasing functional group tolerance.

Conventional and Modern Approaches: The most common method for preparing sodium sulfinates involves the reduction of their corresponding sulfonyl chlorides. rsc.org Traditionally, this is achieved using reagents like sodium sulfite (B76179). rsc.org The precursor, 3-methylquinoline-8-sulfonyl chloride, would first need to be synthesized from 3-methylquinoline (B29099).

Emerging research points toward more sophisticated and sustainable methods for functionalizing the quinoline (B57606) core. Organocatalytic methods, for instance, have been developed for the site-specific meta-hydroxylation of quinoline N-oxides, offering a pathway to highly functionalized quinoline derivatives with excellent selectivity and under mild conditions. acs.org Such strategies could be adapted to introduce the sulfinate group or its precursors with greater precision.

Sustainable Catalysis: A significant challenge is the development of green synthetic protocols. Heterogeneous catalysis, using systems like nickel single atoms supported on carbon nitride (Ni1/CN), is showing promise for various C-C and C-X bond formations. acs.org These catalysts are often recyclable and can operate under visible-light photoredox conditions, drastically reducing the reliance on harsh reagents and improving the sustainability profile of the synthesis. acs.org Furthermore, copper-catalyzed C-H functionalization, which directly couples sulfinate salts with C-H bonds, represents another powerful tool for creating sulfonylated quinolines and related structures. rsc.org

Future work will likely aim to combine these advanced catalytic concepts to create a streamlined, high-yield, and environmentally benign synthesis for this compound and its analogues.

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

To optimize the synthetic routes discussed above, a deep understanding of reaction kinetics, intermediates, and byproducts is essential. Advanced spectroscopic techniques applied in-situ (in the reaction vessel) are critical for gaining this insight in real-time.

Process Analytical Technology (PAT) tools, particularly vibrational spectroscopy methods like Fourier Transform Infrared (FTIR) and Raman spectroscopy, are invaluable for this purpose. spectroscopyonline.comnih.gov These non-invasive techniques can monitor the concentration of reactants, intermediates, and products throughout a reaction by tracking their characteristic spectral bands. nih.gov For the synthesis of this compound, one could monitor the disappearance of the sulfonyl chloride precursor's vibrational signature and the simultaneous appearance of the sulfinate product's distinct peaks.

Several in-situ sampling methods are available, each with its advantages:

Attenuated Total Reflectance (ATR): An ATR probe can be inserted directly into the reaction mixture, providing robust and continuous data. spectroscopyonline.com

Recycle Reactors: An electrochemical or reaction cell can be connected via a recycle loop to a transmission FTIR cell, allowing for continuous monitoring of the bulk reaction mixture and providing detailed kinetic profiles. nih.gov

By using these techniques, researchers can rapidly identify optimal reaction conditions, detect transient and potentially unstable intermediates, and ensure reaction completion, leading to improved yield and purity. spectroscopyonline.com

High-Throughput Screening for Novel Non-Biological Applications

While quinoline derivatives are widely studied for their biological activity, the core structure also holds potential for non-biological applications in materials science and catalysis. researchgate.netnih.gov High-throughput screening (HTS) offers a methodology to rapidly evaluate this compound and a library of its derivatives for a wide range of functions beyond the biological realm.

The process involves synthesizing a library of related compounds and testing them in parallel for specific properties. Potential areas for screening include:

Organic Electronics: As components in organic light-emitting diodes (OLEDs) or organic photovoltaics, where quinoline structures can serve as electron-transporting or light-emitting layers. researchgate.net

Sensors: As fluorescent chemosensors, where the quinoline moiety's fluorescence could be modulated by the presence of specific metal ions or anions.

Catalysis: As ligands for transition metal catalysts, where the nitrogen atom and sulfinate group could coordinate with a metal center to influence its catalytic activity and selectivity.

Computational methods, such as in-silico virtual screening, can be employed as a preliminary step to prioritize candidates from a large virtual library for physical synthesis and HTS, saving significant time and resources. nih.gov

Integration of Machine Learning and AI in Computational Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and design of new molecules. youtube.com For quinoline derivatives, these computational tools can accelerate the design process by predicting properties and reaction outcomes before a compound is ever synthesized in a lab. researchgate.net

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed using techniques like density functional theory (DFT) and multiple linear regression to establish a mathematical link between the structure of quinoline derivatives and their properties. jlu.edu.cn More advanced ML architectures, such as artificial neural networks (ANNs) and graph neural networks (GNNs), can capture complex, non-linear relationships and geometric intricacies of molecules to provide highly accurate predictions. researchgate.netyoutube.com

Generative Design: AI can go beyond prediction and actively design new molecules. A Generative Adversarial Network (GAN), for example, can be trained on a vast dataset of known quinoline compounds and then tasked, through reinforcement learning, to generate novel molecular structures that are optimized for specific attributes, such as desired electronic properties or synthetic accessibility. researchgate.net This approach can efficiently explore the vast chemical space around the this compound scaffold to propose new candidates for novel applications. mdpi.com

| AI/ML Technique | Application | Potential Outcome for this compound | Reference |

|---|---|---|---|

| QSAR Models | Correlate molecular structure with activity/properties. | Predicting electronic or catalytic properties based on structural modifications. | nih.govjlu.edu.cn |

| Artificial Neural Networks (ANN) | Predict reaction outcomes and physicochemical properties. | Optimizing synthetic conditions and predicting stability. | researchgate.netyoutube.com |

| Generative Adversarial Networks (GAN) | Design novel molecules with desired attributes. | Generating new derivatives with enhanced performance for materials science applications. | researchgate.net |

Exploration of Supramolecular Chemistry Involving the Compound

Supramolecular chemistry investigates how molecules organize through non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions dictate a compound's solid-state structure and can influence its physical properties. Research on related styryl quinolines demonstrates that substituents on the quinoline ring play a critical role in controlling the final supramolecular architecture. scilit.com

For this compound, several key features would govern its self-assembly:

Hydrogen Bonding: The oxygen atoms of the sulfinate group are strong hydrogen bond acceptors, while the quinoline nitrogen can also participate in such interactions. scilit.comnih.gov

π-π Stacking: The planar aromatic quinoline ring system is prone to π-π stacking interactions, which would help organize the molecules into columns or layers. scilit.com

Ionic Interactions: The presence of the sodium counter-ion introduces strong ionic interactions that will significantly influence the crystal packing.

The interplay between these forces could lead to the formation of fascinating and potentially useful supramolecular structures, such as one-dimensional chains or complex three-dimensional networks. scilit.com Understanding and controlling these interactions is a key challenge that could enable the design of crystalline materials with tailored properties.

Environmental Implications of Synthesis and Use (e.g., Degradation Pathways, not toxicity)

Understanding the environmental fate of this compound is crucial for assessing its long-term sustainability. Research on the core quinoline structure provides significant insight into its potential biodegradation pathways. Microorganisms in soil and water have evolved mechanisms to break down quinoline and its derivatives. nih.gov

Key Degradation Pathways: The microbial degradation of quinoline typically begins with an aerobic hydroxylation step, often at the 2-position, to form a 2-quinolinone analogue. osti.gov From there, several pathways have been identified:

The 8-Hydroxycoumarin Pathway: This is a common route where the initial product is further processed, leading to the opening of the heterocyclic ring. This pathway has been observed in various bacteria, including Pseudomonas and Comamonas species. nih.govresearchgate.netnih.gov

The Anthranilate Pathway: A unique degradation route also identified in some bacteria, leading to different intermediates. nih.gov

Studies have shown that a single microbial strain can sometimes utilize multiple degradation pathways simultaneously. nih.gov The presence of substituents, like the methyl and sulfinate groups on the target compound, will influence the rate and specific route of degradation, a key area for future investigation. The ultimate breakdown products under aerobic conditions are typically simpler organic molecules, ammonium, and eventually carbon dioxide and water. nih.gov

| Intermediate Compound | Associated Pathway | Example Microorganism | Reference |

|---|---|---|---|

| 2-Hydroxyquinoline (2-Quinolinone) | Initial hydroxylation step | Pseudomonas sp., Comamonas sp. | osti.govnih.gov |

| 2,8-Dihydroxyquinoline | 8-Hydroxycoumarin Pathway | Pseudomonas sp. | nih.gov |

| 8-Hydroxycoumarin | 8-Hydroxycoumarin Pathway | Rhodococcus gordoniae, Comamonas sp. | nih.govresearchgate.net |

| 3,4-Dihydro-2-quinolinone | Further hydrogenation | Mixed culture biofilm | osti.gov |

| Anthranilic acid | Anthranilate Pathway | Rhodococcus gordoniae | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.